molecular formula C12H17ClN2O2 B14038387 (R)-Ethyl 4-(sec-butylamino)-6-chloronicotinate

(R)-Ethyl 4-(sec-butylamino)-6-chloronicotinate

Cat. No.: B14038387
M. Wt: 256.73 g/mol
InChI Key: XKLZDWBVWPXCPG-MRVPVSSYSA-N
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Description

®-Ethyl 4-(sec-butylamino)-6-chloronicotinate is a chemical compound with the molecular formula C12H17ClN2O2. It is known for its unique structure, which includes an ethyl ester group, a sec-butylamino group, and a chloronicotinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 4-(sec-butylamino)-6-chloronicotinate typically involves the reaction of 4-chloro-6-nitro-nicotinic acid with sec-butylamine, followed by esterification with ethanol. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 4-(sec-butylamino)-6-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Ethyl 4-(sec-butylamino)-6-chloronicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ®-Ethyl 4-(sec-butylamino)-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(tert-butylamino)-6-chloronicotinate
  • Methyl 4-(sec-butylamino)-6-chloronicotinate
  • Propyl 4-(sec-butylamino)-6-chloronicotinate

Uniqueness

®-Ethyl 4-(sec-butylamino)-6-chloronicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

ethyl 4-[[(2R)-butan-2-yl]amino]-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C12H17ClN2O2/c1-4-8(3)15-10-6-11(13)14-7-9(10)12(16)17-5-2/h6-8H,4-5H2,1-3H3,(H,14,15)/t8-/m1/s1

InChI Key

XKLZDWBVWPXCPG-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H](C)NC1=CC(=NC=C1C(=O)OCC)Cl

Canonical SMILES

CCC(C)NC1=CC(=NC=C1C(=O)OCC)Cl

Origin of Product

United States

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